4-Methylphenyl 4-nitrobenzoate
Description
Contextualization within Aromatic Ester Chemistry
Esters are a significant class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. numberanalytics.comwikipedia.orgstudymind.co.uk Aromatic esters, specifically, are characterized by an ester functional group (R-COO-R') that is directly attached to an aromatic ring. numberanalytics.com This structural feature, where an aromatic ring is part of either the carboxylic acid or the alcohol portion, or both, imparts unique chemical properties. numberanalytics.com The aromatic ring's ability to delocalize electrons can significantly influence the reactivity of the ester group. numberanalytics.com
4-Methylphenyl 4-nitrobenzoate (B1230335) is a classic example of an aromatic ester. evitachem.com Its structure consists of a benzoate (B1203000) core where the phenolic hydrogen of p-cresol (B1678582) (4-methylphenol) is replaced by a 4-nitrobenzoyl group. This places it within the family of substituted benzoates, compounds of interest in various fields of chemical synthesis.
Significance of Nitrobenzoate and Methylphenyl Moieties in Organic Synthesis
The two key components of 4-Methylphenyl 4-nitrobenzoate, the nitrobenzoate and the methylphenyl moieties, each contribute distinct properties that are valuable in organic synthesis.
Overview of Ester Reactivity and Stability Concepts
Esters are considered relatively stable compounds, yet they are reactive enough to participate in a variety of important chemical transformations. numberanalytics.comlibretexts.org Their reactivity is primarily centered on the electrophilic nature of the carbonyl carbon and the ability to stabilize an adjacent negative charge (enolate). qorganica.es
Key reactions of esters include:
Hydrolysis: This is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. numberanalytics.comlibretexts.org The reaction is reversible and can be catalyzed by either acid or base. studymind.co.uklibretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.orgqorganica.es It involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. numberanalytics.com Using a large excess of water shifts the equilibrium towards the products. libretexts.org
Base-catalyzed hydrolysis (saponification) involves nucleophilic attack by a hydroxide (B78521) ion. wikipedia.orgnumberanalytics.com This reaction is generally irreversible because the resulting carboxylate anion is negatively charged and resistant to further nucleophilic attack. studymind.co.uklibretexts.org
Nucleophilic Substitution: Esters react with various nucleophiles. numberanalytics.com Strong nucleophiles like amines can displace the alkoxy group to form amides, a reaction known as aminolysis. wikipedia.orgqorganica.es
Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). qorganica.es
The stability and reactivity of an ester are influenced by both electronic and steric factors. numberanalytics.comnumberanalytics.com Electron-withdrawing groups attached to the carbonyl increase its reactivity towards nucleophiles, while bulky groups can sterically hinder the approach of a nucleophile, thereby decreasing reactivity. numberanalytics.comnumberanalytics.com To prevent unwanted hydrolysis, especially in industrial applications, stabilizers can be used, and conditions such as low moisture and controlled pH can be maintained. carbodiimide.com
Chemical and Physical Properties of this compound
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| CAS Number | 15024-11-0 |
Data sourced from references chemdiv.comnih.gov.
Synthesis and Spectroscopic Data
The synthesis of this compound typically involves the esterification of p-cresol with 4-nitrobenzoyl chloride. researchgate.net In a common laboratory procedure, p-cresol is dissolved in a basic solution (such as ethanolic sodium hydroxide), to which 4-nitrobenzoyl chloride is then added. researchgate.net This method is a variation of the Schotten-Baumann reaction. An alternative approach is the Fischer esterification, which involves the acid-catalyzed reaction between 4-nitrobenzoic acid and p-cresol. ucla.edumasterorganicchemistry.compbworks.com
Spectroscopic analysis is used to confirm the structure of the synthesized compound. researchgate.net
| Spectroscopic Data | Findings |
| ¹H NMR | The proton NMR spectrum of the related compound, 2-isopropyl-5-methylphenyl 4-methylbenzoate, shows distinct signals for the aromatic protons and the methyl groups. For example, the methyl protons of the toluoyl group appear as a singlet around δ 2.48 ppm, while the aromatic protons appear as doublets in the δ 7-8.5 ppm region. |
| ¹³C NMR | The carbon NMR spectrum for related nitrobenzoate esters shows the carbonyl carbon signal typically above δ 160 ppm. Aromatic carbons appear in the δ 120-155 ppm range. |
| IR Spectroscopy | The infrared spectrum for related nitrobenzoate esters shows characteristic absorption bands. A strong band for the C=O (ester carbonyl) stretch typically appears around 1730-1750 cm⁻¹. The N-O stretching vibrations of the nitro group are observed as two bands, typically around 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). |
Spectroscopic data patterns are inferred from related compounds described in references researchgate.netrsc.orgscielo.br.
Structure
3D Structure
Properties
CAS No. |
15024-11-0 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3 |
InChI Key |
VXCLPVZGTDMDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylphenyl 4 Nitrobenzoate and Analogs
Direct Esterification and Acylation Approaches
Direct methods involving the formation of an ester linkage from a carboxylic acid derivative and an alcohol are fundamental to the synthesis of 4-methylphenyl 4-nitrobenzoate (B1230335).
Synthesis via 4-nitrobenzoyl chloride and p-cresol (B1678582)
A common and efficient route to 4-methylphenyl 4-nitrobenzoate is the reaction of 4-nitrobenzoyl chloride with p-cresol. researchgate.net This method, a type of Schotten-Baumann reaction, typically involves dissolving p-cresol in a basic solution, such as ethanolic sodium hydroxide (B78521), to form the more nucleophilic p-cresoxide ion. The subsequent addition of 4-nitrobenzoyl chloride, a highly reactive acylating agent, leads to the formation of the ester. researchgate.net The reaction is generally rapid and proceeds to give the product, which can then be isolated. researchgate.net
The synthesis can be monitored for purity using techniques like thin-layer chromatography (TLC). researchgate.net The structure of the resulting this compound can be confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org
A similar procedure has been reported for the synthesis of related nitrobenzoate esters, highlighting the general applicability of this acylation approach. scielo.br For instance, thymyl 4-nitrobenzoate was synthesized with a 61% yield using a comparable method. scielo.br
Exploration of Condensation Reactions
Condensation reactions, in a broader sense, encompass esterification. The Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, represents a classic condensation approach. rug.nl While direct documentation for this compound synthesis via this specific method is less common in the provided results, the principles are well-established. This would involve heating 4-nitrobenzoic acid and p-cresol in the presence of a strong acid catalyst.
Other condensation reactions, such as those facilitated by coupling agents, are also viable. For example, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild method for ester formation from carboxylic acids and alcohols. The use of different bases and solvents can be optimized to improve reaction outcomes. researchgate.net
Transesterification Processes
Transesterification offers an alternative pathway to this compound, involving the exchange of the alcohol or acid moiety of an existing ester.
Mechanistic Investigations of Catalyzed Transesterification Reactions
The transesterification of aryl esters with phenols can be a challenging transformation. rsc.org However, recent studies have shown that alkali metal carbonates, such as potassium carbonate (K₂CO₃), can effectively catalyze this reaction. rsc.orgrsc.org Mechanistic investigations suggest that the reaction may proceed through the coordination of the alkali metal ion to the ester, facilitating the cleavage of the C(acyl)-O bond. rsc.orgscispace.com
The reaction is influenced by several factors, including the nature of the leaving group on the starting ester and the electronic properties of the phenol (B47542). researchgate.net For instance, pyridyloxy has been identified as a good leaving group in these reactions. rsc.orgresearchgate.net The process is not solely dependent on the basicity of the catalyst, as non-basic alkali metal salts have also been shown to promote the reaction, pointing to the crucial role of the metal cation. rsc.orgscispace.com
Earth-Abundant Metal Catalysis in Esterification
The use of earth-abundant metals as catalysts is a growing area of interest in sustainable chemistry. beilstein-journals.org For esterification and transesterification reactions, catalysts based on metals like iron, manganese, and cobalt are being explored as alternatives to more expensive precious metal catalysts. acs.orgresearchgate.net
While specific examples of using earth-abundant metals for the synthesis of this compound were not detailed in the provided search results, the general principles are applicable. For instance, cobalt nanoparticles embedded in nitrogen-doped carbon have been shown to be highly effective for the oxidative esterification of alcohols. researchgate.net Similarly, manganese-based catalysts have demonstrated activity in hydrogenation reactions, a key step in some synthetic pathways. acs.org The development of these catalysts offers a promising avenue for more sustainable ester synthesis. Research into Lewis acid catalysis using metals like bismuth has also been conducted for esterification reactions. rug.nl
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can involve the use of greener solvents, catalysts, and reaction conditions.
For example, the use of water as a solvent in Suzuki-Miyaura coupling reactions, a process for forming carbon-carbon bonds, exemplifies a green chemistry approach that could be adapted for related syntheses. tandfonline.com The use of microwave irradiation can also be a greener alternative to conventional heating, often leading to shorter reaction times and reduced energy consumption. tandfonline.com
Furthermore, the use of heterogeneous catalysts, such as the aforementioned K₂CO₃ in transesterification, aligns with green chemistry principles as they can be easily separated from the reaction mixture and potentially reused. rsc.orgresearchgate.net The exploration of solvent-free reaction conditions, such as ball milling, also represents a significant step towards greener chemical synthesis.
Below is a table summarizing the yields of this compound and related analogs from various synthetic methods.
| Product | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) |
| This compound | Phenyl 4-nitrobenzoate, p-cresol | K₂CO₃ | 1,4-Dioxane | 95 |
| Thymyl 4-nitrobenzoate | Thyme, 4-nitrobenzoyl chloride | Pyridine (B92270) | Dichloromethane | 61 |
| Carvacryl 4-nitrobenzoate | Carvacrol, 4-nitrobenzoyl chloride | Pyridine | Dichloromethane | 55 |
| Phenyl 2-methylbenzoate | Pyridin-2-yl 2-methylbenzoate, Phenol | K₂CO₃ | 1,4-Dioxane | 99 |
This table is generated based on data from scientific literature. rsc.orgscielo.brrsc.org
Application of Environmentally Benign Solvents and Conditions
The pursuit of green chemistry has led to the exploration of synthesis methods that operate under environmentally friendly conditions. A common laboratory synthesis for this compound involves the reaction of p-cresol with 4-nitrobenzoyl chloride. One documented procedure carries out this reaction in an ethanolic solution of sodium hydroxide. Following the reaction, the product is isolated and purified by washing with ethanol (B145695) and water. While effective, this method highlights the broader movement in organic synthesis towards replacing traditional, often hazardous, solvents with greener alternatives.
The principles of green chemistry encourage the use of non-chlorinated solvents like toluene, which is less volatile and more environmentally friendly for waste disposal. Furthermore, developing catalyst-free reactions that can proceed at room temperature, potentially in aqueous media, represents a significant goal. Such methods reduce energy consumption and avoid the use of potentially toxic catalysts, aligning with the core tenets of sustainable chemical production. While a specific catalyst-free, room-temperature synthesis in water for this compound is not prominently documented, these principles guide the ongoing development of synthetic protocols. The use of microwave irradiation in water has also been shown to be an effective green technique for other organic reactions, suggesting a potential avenue for the synthesis of this compound.
Catalytic Approaches for Sustainable Production
Catalysis is fundamental to sustainable chemical synthesis, offering pathways to increase reaction efficiency, selectivity, and yield while minimizing waste. For the synthesis of esters like this compound, catalytic approaches are crucial. In the synthesis of analogous substituted phenyl 4-nitrobenzoates, 4-dimethylaminopyridine (DMAP) is often used in catalytic amounts to facilitate the esterification between a phenol and a carboxylic acid anhydride (B1165640) or acid chloride.
Sustainable catalytic production focuses on several key areas:
Catalyst Efficiency: Utilizing catalysts that are effective in very small quantities, which reduces both cost and the amount of catalyst waste.
Recyclability: Employing heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered from the reaction mixture by filtration and reused in subsequent batches. nih.gov This approach significantly lowers the environmental impact and production costs. nih.gov
Benign Catalysts: Shifting towards the use of catalysts that are non-toxic and derived from abundant materials.
For instance, rhodium-terpyridine complexes have been used for the dehydrogenative cross-coupling of alcohols to produce esters like methyl 4-methylbenzoate and methyl 3-nitrobenzoate, demonstrating broad substrate scope and good functional group tolerance. acs.org While not a direct synthesis of the title compound, this illustrates the type of advanced catalytic systems being developed for sustainable ester production. The development of such catalytic systems for the direct esterification of p-cresol with 4-nitrobenzoic acid would represent a significant advancement in the sustainable production of this compound.
Derivatization Strategies Utilizing the 4-nitrobenzoate Framework
The 4-nitrobenzoate framework is a versatile platform in synthetic organic chemistry, allowing for the creation of a diverse range of molecules through derivatization. researchgate.net The ester and nitro functional groups present in compounds like this compound serve as handles for further chemical transformations, enabling the synthesis of new compounds with tailored properties.
Synthesis of Related Substituted Phenyl 4-nitrobenzoates
The core synthetic reaction for this compound can be adapted to produce a wide array of related substituted phenyl 4-nitrobenzoates. This is typically achieved by reacting various substituted phenols with 4-nitrobenzoyl chloride or a related acylating agent. sigmaaldrich.com This versatility allows for the systematic modification of the phenyl portion of the ester, enabling studies on structure-activity relationships for various applications. For example, a series of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates were synthesized to evaluate their antimicrobial activity. nih.gov
Below is a table summarizing the synthesis of several related phenyl 4-nitrobenzoates, highlighting the reactants and resulting products.
Functional Group Interconversions on the Ester Backbone
Functional group interconversion is a key strategy in organic synthesis that involves converting one functional group into another. fiveable.me The this compound backbone possesses two key functional groups amenable to such transformations: the nitro group and the ester linkage.
The most common interconversion is the reduction of the nitro group to an amino group. This transformation is highly significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties of the molecule. The resulting 4-methylphenyl 4-aminobenzoate (B8803810) derivative can serve as a precursor for a wide range of other compounds, such as amides, Schiff bases, and diazonium salts. The reduction is typically carried out using catalytic hydrogenation with reagents like hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. smolecule.com This selective reduction is a robust and widely used reaction in organic synthesis. researchgate.net For example, the reduction of the nitro group on ethyl p-nitrobenzoate is the final step in the synthesis of the local anesthetic Benzocaine. sciencesnail.com
Another potential transformation is the hydrolysis of the ester bond. Under acidic or basic conditions, the ester can be cleaved to yield p-cresol and 4-nitrobenzoic acid. While this breaks the backbone, it is a fundamental reaction of esters and can be used as a deprotection strategy in a multi-step synthesis.
These interconversions are summarized in the table below.
Reaction Mechanisms and Kinetic Studies of 4 Methylphenyl 4 Nitrobenzoate Esters
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like 4-methylphenyl 4-nitrobenzoate (B1230335). libretexts.org This class of reaction involves the replacement of a leaving group on an acyl carbon with a nucleophile. chemistrytalk.org Unlike SN2 reactions that proceed in a single concerted step, nucleophilic acyl substitutions typically occur via a two-step addition-elimination pathway that involves a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq
The generally accepted mechanism for nucleophilic acyl substitution on esters such as 4-methylphenyl 4-nitrobenzoate proceeds through a stepwise pathway. researchgate.nettandfonline.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This addition step breaks the C=O pi bond and results in the formation of a transient tetrahedral intermediate. libretexts.org This intermediate is unstable and subsequently collapses by reforming the carbonyl double bond and expelling the leaving group, in this case, the 4-methylphenoxide anion.
Kinetic studies on analogous systems, such as the aminolysis of 4-methylphenyl 4-nitrophenyl carbonate (MPNPC), support a stepwise process. nih.gov The reaction pathway can be influenced by the nucleophile, the leaving group, and the solvent. researchgate.net For many of these reactions, the rate-determining step can change depending on the reaction conditions and the basicity of the nucleophile. nih.gov
The key to the stepwise mechanism is the formation of a tetrahedral intermediate. libretexts.org While often too transient to be isolated, its existence is strongly supported by extensive kinetic evidence and isotopic labeling experiments in related systems. libretexts.org Depending on the nucleophile and reaction medium, this intermediate can be zwitterionic or anionic. nih.gov
Kinetic studies on the reactions of 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) with a series of quinuclidine (B89598) nucleophiles showed linear Brönsted-type plots (log k_N_ vs pK_a_ of the amine) with a slope (β_N_) of 0.88. nih.gov A high β_N_ value (close to 1.0) is consistent with a mechanism where the breakdown of the zwitterionic intermediate (T±) to form the products is the rate-limiting step. nih.govnih.gov This indicates that a significant positive charge develops on the nitrogen atom in the transition state, which is stabilized by more basic amines.
Table 1: Brönsted-type Slopes (β_N_) for Aminolysis Reactions of Carbonates
| Substrate | Nucleophile Series | β_N_ Value | Inferred Rate-Limiting Step | Source |
|---|---|---|---|---|
| 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) | Quinuclidines (QUIN) | 0.88 | Breakdown of T± | nih.gov |
| 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Quinuclidines (QUIN) | 0.87 | Breakdown of T± | nih.gov |
| 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Secondary Alicyclic Amines (SAA) | 0.9 (low pK_a_) | Breakdown of T± | nih.gov |
This interactive table summarizes kinetic data from studies on compounds structurally related to this compound, illustrating how the rate-determining step is inferred from Brönsted plots.
The zwitterionic intermediate (T±) can be deprotonated by a base (such as a second molecule of the amine nucleophile) to form an anionic tetrahedral intermediate (T-). nih.gov This pathway becomes significant in reactions with certain nucleophiles, like secondary alicyclic amines, and can lead to non-linear dependence of the observed rate on the amine concentration. nih.gov
The reaction scheme involves the initial formation of T± (k1), its reversion to reactants (k-1), its breakdown to products (k2), and its deprotonation to T- (k_B_). The anionic intermediate then rapidly collapses to products. The observation of a biphasic Brönsted plot for the reaction of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines, where the slope changes from 0.2 for highly basic amines to 0.9 for less basic amines, provides strong evidence for a change in the rate-determining step from formation of T± to its breakdown. nih.gov The proton transfer from T± to the amine to form T- is considered a kinetically significant step in these complex reaction schemes. nih.gov
Identification and Characterization of Tetrahedral Intermediates
Zwitterionic Intermediate Formation and Breakdown
Hydrolysis Kinetics and Mechanisms
Hydrolysis, the reaction with water or hydroxide (B78521) ion, is a fundamental nucleophilic acyl substitution reaction for esters. The ester bond in the nitrobenzoate group can be cleaved under basic (saponification) or acidic conditions. evitachem.com
The alkaline hydrolysis of benzoate (B1203000) esters is a well-established process that proceeds through a stepwise mechanism involving the formation of an oxymonoanionic tetrahedral intermediate. jcsp.org.pk The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon.
For this compound, the strong electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while the 4-methylphenoxide is a relatively good leaving group. Kinetic studies of alkaline hydrolysis are often performed under pseudo-first-order conditions with a large excess of base, allowing for the determination of second-order rate constants (k_OH_). jcsp.org.pknih.gov
Table 2: List of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) | |
| 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | |
| Quinuclidine | |
| Methyl-p-methoxybenzoate | |
| Phenyl-p-methoxybenzoate | |
| p-nitrophenyl-p-methoxybenzoate | |
| 4-methylphenoxide |
Effects of Solvent Composition on Reaction Progression
The solvent environment plays a critical role in the reaction kinetics of esters like this compound, particularly in studies involving nucleophiles with varying solubility. Kinetic investigations are often conducted in mixed-solvent systems, such as aqueous ethanol (B145695), to ensure the dissolution of the relatively nonpolar ester substrate while accommodating water-soluble amines. nih.gov The composition of the solvent can significantly influence reaction rates by altering the stability of the reactants, charged intermediates, and transition states.
For instance, in the reduction of the related compound 4-nitrophenol (B140041), the presence of alcohols like methanol, ethanol, or isopropanol (B130326) in the aqueous medium has been shown to drastically decrease the reaction rate. nih.gov This effect is attributed to changes in the properties of the reaction medium. nih.gov For aminolysis reactions of this compound, the polarity of the solvent mixture can affect the equilibrium of the formation of the tetrahedral intermediate and the subsequent steps. A solvent system of 44 wt % ethanol-water has been successfully used for kinetic studies on the closely related 4-methylphenyl 4-nitrophenyl carbonate, indicating its suitability for balancing reactant solubility and facilitating the study of the reaction mechanism. nih.gov
Reactivity Studies with Amines and Other Nucleophiles
The reactions of this compound with various nucleophiles, especially amines, have been a subject of detailed kinetic analysis to elucidate the underlying reaction mechanisms.
Kinetics of Aminolysis with Alicyclic Amines and Pyridines
Kinetic studies of the aminolysis of esters related to this compound are typically performed under pseudo-first-order conditions, with a large excess of the amine nucleophile over the ester substrate. nih.govnih.gov The progress of the reaction is monitored spectrophotometrically by measuring the appearance of the 4-nitrophenoxide ion. nih.govnih.gov
Under these conditions, the observed pseudo-first-order rate constant, k_obsd, is determined. For many amine reactions, plots of k_obsd versus the free amine concentration at a constant pH are linear, passing through the origin. nih.gov The slope of this line yields the second-order rate constant, k_N, which is independent of pH and represents the nucleophilic reactivity of the amine towards the ester. nih.gov
Kinetic data for the reaction of the structurally similar 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) with a series of quinuclidines in 44 wt % ethanol-water demonstrates this relationship. nih.gov The reactivity is shown to increase with the basicity of the amine.
| Amine (Quinuclidine) | pKa | k_N (M⁻¹s⁻¹) |
|---|---|---|
| Quinuclidine | 11.40 | 1.50 |
| 3-Hydroxyquinuclidine | 10.22 | 0.14 |
| 3-Quinuclidinol | 9.50 | 0.017 |
This table presents kinetic data for the reaction of 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) with quinuclidines in 44 wt% ethanol-water at 25.0 °C, serving as a model for the reactivity of this compound. Data sourced from a study on related carbonates. nih.gov
Non-linear Kinetic Plots and Proposed Schemes
While many aminolysis reactions exhibit linear kinetic plots, some reactions, particularly with certain secondary alicyclic amines, show non-linear, upwardly curving plots of k_obsd versus amine concentration. nih.govnih.gov This non-linearity is indicative of a more complex, multi-step reaction mechanism where a single rate-determining step cannot be assumed across all conditions.
This phenomenon is explained by a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±). nih.gov In this scheme, the initial nucleophilic attack by the amine (k₁) forms T±. This intermediate can then revert to reactants (k₋₁), or proceed to products. The pathway to products can itself be complex, sometimes involving a proton transfer from T± to a second amine molecule to form an anionic intermediate (T⁻), which then expels the leaving group. nih.gov
Quantitative Structure-Activity Relationships in Reaction Kinetics
To quantify the relationship between the structure of the nucleophile or substrate and the reaction rate, quantitative structure-activity relationships (QSAR) like Brönsted and Hammett analyses are employed.
Brönsted-Type Plots and Mechanistic Insights
Brönsted-type plots, which correlate the logarithm of the rate constant (log k_N) with the pKa of the conjugate acid of the nucleophile, are powerful tools for elucidating reaction mechanisms. The slope of this plot, the Brönsted coefficient (β_nuc), provides insight into the degree of bond formation in the transition state. nih.govresearchgate.net
For the aminolysis of related esters, both linear and biphasic (curved) Brönsted plots have been observed. nih.govnih.gov
A linear plot with a high β_nuc value (e.g., 0.8-1.0) suggests that the breakdown of the tetrahedral intermediate (T±) to form the products is the rate-determining step. nih.govresearchgate.net This is observed in the reaction of 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) with quinuclidines, which yields a linear Brönsted plot with a β_nuc value of 0.88. nih.gov This high value indicates a significant development of positive charge on the amine nitrogen in the transition state, consistent with the breakdown of T± being rate-limiting.
A biphasic plot is indicative of a change in the rate-determining step (RDS) as the basicity of the amine changes. nih.govnih.gov For reactions of secondary alicyclic amines with the related 4-chlorophenyl 4-nitrophenyl carbonate, a biphasic plot with slopes of β₁ = 0.2 at high pKa and β₂ = 0.9 at low pKa was found. nih.gov This is interpreted as a change in RDS from the formation of T± (low β value) for highly basic amines to the breakdown of T± (high β value) for less basic amines. nih.gov
| Amine | pKa | log k_N | Brønsted Region |
|---|---|---|---|
| Piperidine | 11.22 | 1.15 | β₁ (Formation RDS) |
| Piperazine | 9.83 | -0.08 | β₂ (Breakdown RDS) |
| Morpholine | 8.72 | -1.00 | β₂ (Breakdown RDS) |
This representative table illustrates the data used to construct a biphasic Brönsted plot for the aminolysis of a related nitrophenyl carbonate with secondary alicyclic amines, showing a change in the rate-determining step (RDS). nih.govnih.gov
Hammett Analysis for Substituent Effects on Reaction Rates
The Hammett equation, log(k/k₀) = ρσ, is used to analyze the effect of substituents on the aromatic ring of the substrate. wikipedia.org The reaction constant, ρ (rho), quantifies the sensitivity of the reaction to the electronic effects (inductive and resonance) of the substituents.
In the context of this compound, the methyl group is a substituent on the non-leaving phenoxy group. Studies on similar systems allow for an estimation of its effect. For instance, a comparison between 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) and 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) showed that the chloro-substituted ester is approximately 70% more reactive towards amines when the expulsion of the leaving group is rate-determining. nih.gov This leads to a small negative non-leaving group Brönsted-type coefficient (β_nlg) of -0.2 to -0.3. nih.gov This indicates that electron-donating groups like methyl slightly decrease the electrophilicity of the carbonyl carbon, thus slowing the reaction rate compared to an electron-withdrawing group like chlorine.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents, which stabilize a developing negative charge in the transition state. For example, the alkaline hydrolysis of ethyl benzoates has a ρ value of +2.56, indicating significant stabilization of a negative charge in the transition state of the rate-determining step. viu.ca The positive ρ value suggests that the transition state has a considerable negative charge, which is stabilized by electron-withdrawing groups. rsc.org For this compound, the electron-donating methyl group (σ = -0.17) would be expected to slightly decrease the reaction rate in such a mechanism compared to an unsubstituted phenyl group.
Comparative Mechanistic Studies with Thionocarbonate Analogs
The substitution of the carbonyl oxygen (C=O) in aryl nitrobenzoate esters with a thiocarbonyl (C=S) group to form thionocarbonate analogs induces significant changes in the reaction pathways and kinetics of nucleophilic substitution reactions. While the aminolysis of esters like 4-nitrophenyl benzoate is often suggested to proceed through a stepwise mechanism, the introduction of sulfur creates a more nuanced and complex mechanistic profile. researchgate.net General studies on thiocarbonyl derivatives show that most reactions proceed through a tetrahedral intermediate, though concerted mechanisms are possible depending on the intermediate's stability. tandfonline.com
Kinetic investigations into the aminolysis of 4-nitrophenyl 4-methylphenyl thionocarbonate with various secondary alicyclic amines and pyridines reveal a clear stepwise mechanism. nih.gov For reactions with most alicyclic amines, the relationship between the pseudo-first-order rate coefficient (k_obsd) and the amine concentration is non-linear. This observation supports a reaction scheme involving two distinct tetrahedral intermediates: an initial zwitterionic intermediate (T+/-) and its deprotonated anionic form (T-). nih.gov The proposed mechanism involves a kinetically significant proton transfer from the zwitterionic intermediate to an amine molecule to form the anionic intermediate. nih.gov
In contrast, the pyridinolysis of the same thionocarbonate analog exhibits linear plots of k_obsd versus amine concentration. nih.gov The Brønsted plots (log k_N vs. pyridine (B92270) pK_a) for these reactions are linear with large β values (e.g., β = 0.9 for the 4-nitro derivative). This is consistent with a mechanism involving a T+/- intermediate where the rate-determining step is the subsequent decomposition of this intermediate to form the final products. nih.gov
The electronic properties of the thiocarbonyl group play a crucial role in the observed reactivity. The electron-withdrawing effect of the 4-nitro group renders the thiocarbonyl carbon in 4-nitrophenyl 4-methylphenyl thionocarbonate more positive and thus more susceptible to nucleophilic attack compared to analogs with less electron-withdrawing substituents. nih.gov This increased electrophilicity leads to a larger rate coefficient for the formation of the initial tetrahedral intermediate (T+/-). nih.gov
The key mechanistic distinctions between the aminolysis of standard aryl benzoates and their thionocarbonate analogs are summarized in the table below.
Table 1: Comparative Mechanistic Data for Aryl Benzoate and Thionocarbonate Analog Aminolysis
| Feature | Aryl Benzoate Ester (e.g., 4-Nitrophenyl benzoate) | Aryl Thionocarbonate Analog (e.g., 4-Nitrophenyl 4-methylphenyl thionocarbonate) |
|---|---|---|
| General Mechanism | Typically stepwise, but can be concerted. researchgate.net | Stepwise. tandfonline.comnih.gov |
| Intermediates | Zwitterionic tetrahedral intermediate (T+/-). researchgate.net | Zwitterionic (T+/-) and anionic (T-) tetrahedral intermediates. nih.govresearchgate.net |
| Rate-Determining Step (Pyridinolysis) | Leaving group expulsion from T+/-. researchgate.net | Decomposition of T+/- to products. nih.gov |
| Kinetic Plots (k_obsd vs. [Amine]) | Often linear. researchgate.net | Non-linear for alicyclic amines; Linear for pyridines. nih.gov |
| Brønsted β Value (Pyridinolysis) | ~0.8 researchgate.net | ~0.9 nih.gov |
Structural Elucidation and Advanced Characterization of 4 Methylphenyl 4 Nitrobenzoate
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the structural integrity and purity of synthesized compounds. For 4-methylphenyl 4-nitrobenzoate (B1230335), a combination of NMR, IR, Raman, and UV-Vis spectroscopy provides a complete profile of its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of a related compound, 5-isopropyl-2-methylphenyl 4-nitrobenzoate, specific chemical shifts are observed. scielo.br For the 4-nitrobenzoate portion, the protons on the aromatic ring typically appear as doublets. scielo.br The protons ortho to the nitro group are expected to be the most deshielded due to the group's strong electron-withdrawing nature.
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For a similar compound, 5-isopropyl-2-methylphenyl 4-nitrobenzoate, distinct signals are recorded for each carbon atom. scielo.br The carbonyl carbon of the ester group generally appears significantly downfield. scielo.br The carbon atoms of the nitro-substituted ring also show characteristic shifts, with the carbon attached to the nitro group being highly deshielded. scielo.br
Table 1: Representative NMR Data for a Structurally Similar Compound (5-isopropyl-2-methylphenyl 4-nitrobenzoate)
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H | 8.40, 8.37 | d, d | 9.1, 8.6 |
| ¹H | 7.23, 7.11, 7.02 | d, dd, s | 7.8, 6.5, 1.4 |
| ¹H | 2.93, 2.21, 1.27 | m, s, d | 1.6 |
| ¹³C | 163.2, 151.1, 149.3, 148.6, 135.2, 131.4, 131.3, 127.2, 124.9, 123.9, 119.8 | ||
| ¹³C | 33.8, 24.1, 16.0 |
Data sourced from a study on carvacryl 4-nitrobenzoate. scielo.br
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of 4-methylphenyl 4-nitrobenzoate is expected to show strong absorption bands corresponding to the key functional groups. A prominent band for the C=O stretching vibration of the ester group is typically observed in the region of 1736-1746 cm⁻¹. scielo.brscielo.br The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group give rise to strong bands around 1524-1528 cm⁻¹ and 1348-1349 cm⁻¹, respectively. scielo.brscielo.br Aromatic C-H stretching vibrations are also anticipated. scirp.org
Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. For related nitrobenzoic acid compounds, Raman shifts have been observed for various vibrational modes, including C-H stretching and C-C stretching. scirp.org
Table 2: Key IR Absorption Bands for Structurally Similar Nitrobenzoate Esters
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1736 - 1746 | scielo.brscielo.br |
| Nitro (NO₂) | Asymmetric Stretching | 1524 - 1528 | scielo.brscielo.br |
| Nitro (NO₂) | Symmetric Stretching | 1348 - 1349 | scielo.brscielo.br |
| C-O | Stretching | 1272 | scielo.brscielo.br |
| Aromatic C-H | Bending (out-of-plane) | 711 - 712 | scielo.brscielo.br |
Data obtained from studies on carvacryl and thymyl 4-nitrobenzoates. scielo.brscielo.br
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* transitions. The presence of the nitro group and the aromatic rings leads to significant absorption in the UV region. For o-phenylenediaminium 4-nitrobenzoate, a UV cut-off wavelength was observed at 269 nm, indicating its potential for nonlinear optical applications. irjet.net In a study of 4-methoxy-4'-nitrobiphenyl, the UV-Vis absorption spectra were recorded in the 200-800 nm range to understand the electronic interactions within the molecule. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
In the mass spectrum of a related compound, 5-isopropyl-2-methylphenyl 4-nitrobenzoate, the molecular ion peak [M⁺] is observed at an m/z of 299. scielo.brscielo.br The fragmentation pattern often involves the cleavage of the ester bond. Common fragments observed for similar structures include ions corresponding to the nitrobenzoyl cation and the methylphenyl cation. For instance, in the fragmentation of thymyl 4-nitrobenzoate, a base peak at m/z 150 is observed, which could correspond to the 4-nitrobenzoyl cation. scielo.brscielo.br
Table 3: Mass Spectrometry Data for Structurally Similar Nitrobenzoate Esters
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| 5-isopropyl-2-methylphenyl 4-nitrobenzoate | 299 | 150 (100%), 149 (5%), 122 (1%) | scielo.brscielo.br |
| 2-isopropyl-5-methylphenyl 4-nitrobenzoate | 299 | 150 (100%), 120 (20%), 104 (30%) | scielo.brscielo.br |
Data obtained from studies on carvacryl and thymyl 4-nitrobenzoates. scielo.brscielo.br
Solid State Chemistry and Crystallographic Analysis of 4 Methylphenyl 4 Nitrobenzoate and Derivatives
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.es This technique provides unambiguous information on the crystal system, space group, unit cell dimensions, and the conformation of the molecule itself.
Determination of Crystal System and Space Group
The analysis of various 4-nitrobenzoate (B1230335) derivatives shows that they crystallize in several crystal systems, including triclinic, monoclinic, and orthorhombic. The specific crystal system and space group are determined by the symmetry of the molecular packing. For instance, o-Phenylenediaminium 4-Nitrobenzoate, a salt derivative, crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121. irjet.net Similarly, the derivative [4-(hydroxymethyl)-2-methylphenyl 4-nitrobenzoate] adopts the orthorhombic space group P212121. rsc.org In contrast, Pyridin-4-ylmethyl 4-nitrobenzoate has been found to crystallize in the monoclinic system. biust.ac.bw Another example, Piperazinium bis(4-nitrobenzoate) dihydrate, belongs to the triclinic crystal system and a centrosymmetric space group. researchgate.net
| Compound | Crystal System | Space Group |
| o-Phenylenediaminium 4-Nitrobenzoate | Orthorhombic | P212121 |
| [4-(hydroxymethyl)-2-methylphenyl 4-nitrobenzoate] | Orthorhombic | P212121 |
| Pyridin-4-ylmethyl 4-nitrobenzoate | Monoclinic | — |
| Piperazinium bis(4-nitrobenzoate) dihydrate | Triclinic | Centrosymmetric |
| N-methylephedrinium 4-nitrobenzoate (racemic) | Monoclinic | P21/c |
| N-methylephedrinium 4-nitrobenzoate (chiral) | Monoclinic | P21 |
— Data not available in the searched sources.
Unit Cell Parameters and Molecular Conformation
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) are precisely determined by SC-XRD. For o-Phenylenediaminium 4-Nitrobenzoate, the unit cell parameters have been determined as a = 3.7490 Å, b = 10.2865 Å, and c = 17.237 Å, with a volume of 664.8 ų. irjet.net
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| o-Phenylenediaminium 4-Nitrobenzoate | 3.7490 (7) | 10.2865 (19) | 17.237 (4) | 90 | 90 | 90 | 664.8 (5) |
Crystal Packing and Supramolecular Interactions
The stability and physical properties of a molecular crystal are governed by a complex interplay of intermolecular forces. In 4-nitrobenzoate derivatives, hydrogen bonds and π-stacking interactions are dominant, with weaker noncovalent forces providing additional stability.
Analysis of Intermolecular Hydrogen Bonding Networks (N–H···O, C–H···O)
Hydrogen bonds are highly directional interactions that play a pivotal role in the formation of predictable supramolecular structures. uni-bayreuth.de In derivatives containing amine or hydroxyl groups, strong N–H···O and O–H···O hydrogen bonds are prevalent. For instance, in the cocrystal of 3-Methylpyridinium 4-nitrobenzoate with 4-nitrobenzoic acid, N—H···O and O—H···O hydrogen bonds link the cations, anions, and neutral molecules into layers. researchgate.net Similarly, the crystal structure of piperazinium salts of 4-nitrobenzoate feature N-H···O bonds that connect the cationic and anionic components. researchgate.net
Pi-Stacking Interactions and Their Contribution to Crystal Stability
The planar aromatic rings in 4-nitrobenzoate derivatives facilitate stabilizing π–π stacking interactions. These interactions are crucial for the formation of columnar structures and contribute significantly to the crystal's cohesion. In the crystal structure of [4-(hydroxymethyl)-2-methylphenyl 4-nitrobenzoate], molecules are organized into π-stacked columns with intermolecular distances of 3.61 Å and 3.41 Å. rsc.org A similar arrangement is seen in a related bromo-analogue, with stacking distances of 3.5 Å and 3.43 Å. rsc.org
In the cocrystal of 3-Methylpyridinium 4-nitrobenzoate, a π–π stacking interaction is observed with a centroid–centroid distance of 3.740 (2) Å. researchgate.net The arrangement of these stacked pairs can also be noteworthy; in N-methylephedrinium 4-nitrobenzoate, a head-to-tail arrangement of the nitrobenzoate anions is observed. researchgate.net These interactions are a dominant feature, with energy framework calculations on [4-(hydroxymethyl)phenyl 4-nitrobenzoate] showing that the π-stacking interactions are the most significant contributor to the total intermolecular interaction energy. rsc.org
Weak Noncovalent Interactions (C–H···π, C–O···π)
Beyond classical hydrogen bonds and π-stacking, weaker noncovalent interactions further refine the crystal packing. C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are observed in the crystal structure of 3-Methylpyridinium 4-nitrobenzoate, contributing to the formation of the three-dimensional network. researchgate.net The structure of methyl 4-(4-chloroanilino)-3-nitrobenzoate also features C–H···π(arene) hydrogen bonds that help link molecules into sheets. grafiati.com While not explicitly detailed for the other derivatives in the provided sources, these types of weak interactions are a common feature in the crystal engineering of aromatic compounds.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.govajol.info This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze the nature and extent of close intermolecular contacts. ajol.info
The d_norm map uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white represents contacts around the van der Waals distance, and blue indicates longer contacts. For derivatives containing nitro and methylphenyl groups, key interactions typically involve C—H···O, N—H···O, and H···H contacts. nih.govajol.info
The analysis is further complemented by 2D fingerprint plots, which summarize all the intermolecular interactions on the Hirshfeld surface. These plots represent the distribution of (d_e, d_i) pairs, where d_e and d_i are the distances from the surface to the nearest nucleus external and internal to the surface, respectively. Each type of interaction (e.g., H···H, O···H/H···O, C···H/H···C) has a characteristic appearance on the plot, allowing for the quantification of its contribution to the total crystal packing. nih.gov
These quantitative insights are critical for understanding how molecular substitutions can influence crystal packing and, consequently, the material's physical properties.
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Similar Compounds
| Interaction Type | Contribution Range (%) | Key Features |
| H···H | 23% - 49% | Generally the largest contributor to the crystal packing. nih.govgrafiati.comresearchgate.net |
| C···H / H···C | 15% - 35% | Significant interactions contributing to the overall molecular assembly. nih.govresearchgate.net |
| O···H / H···O | 8% - 27% | Often represented by sharp spikes, indicating hydrogen bonding. nih.govajol.infografiati.com |
| N···H / H···N | 5% - 9% | Present in nitrogen-containing structures, contributing to stability. nih.govgrafiati.com |
| Cl···H / H···Cl | 9% - 37% | Important in chloro-substituted derivatives. grafiati.comresearchgate.net |
Polymorphism and Crystalline Modifications
Polymorphism is the ability of a solid material to exist in more than one crystalline form, where each form (or polymorph) has a different arrangement or conformation of molecules in the crystal lattice. researchgate.net These different crystalline modifications can exhibit distinct physicochemical properties, such as melting point, solubility, and stability, even though they are chemically identical. scispace.com The study of polymorphism is therefore of paramount importance in materials science and pharmaceuticals.
While specific studies detailing the polymorphism of 4-Methylphenyl 4-nitrobenzoate are not prominently available, the phenomenon is well-documented in structurally related compounds. For example, polymorphism has been studied in 4-methyl-2-nitroacetanilide and 2-chloro-4-nitrobenzoate. grafiati.comresearchgate.net The existence of polymorphism in these and other organic molecules, such as benzamide (B126) and sulfathiazole, suggests that this compound may also exhibit different crystalline forms under varying crystallization conditions. researchgate.netscispace.com A notable example of high polymorphism is the compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as 'ROY', which has at least ten identified polymorphs. researchgate.net
The investigation into potential polymorphs of a compound typically involves a range of analytical techniques.
Differential Scanning Calorimetry (DSC) is used to identify thermal events like melting points and phase transitions, which can indicate the presence of different polymorphs. scispace.com
Powder X-ray Diffraction (PXRD) provides a characteristic diffraction pattern for a crystalline solid, allowing for the distinction between different polymorphic forms.
Single-crystal X-ray Diffraction offers definitive structural information, resolving the precise molecular arrangement within the unit cell of each polymorph.
Given the structural features of this compound, including the rotatable ester linkage and the potential for various intermolecular interactions like C–H···O and π–π stacking, it is plausible that different packing arrangements could be energetically accessible, leading to polymorphism. rsc.org Further research involving systematic screening of crystallization conditions (e.g., different solvents, temperatures, and cooling rates) would be necessary to discover and characterize any potential crystalline modifications of this compound.
Theoretical and Computational Chemistry Studies of 4 Methylphenyl 4 Nitrobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scribd.com Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. scribd.comphyschemres.org
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is typically geometry optimization. This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 4-Methylphenyl 4-nitrobenzoate (B1230335), this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the p-tolyl group and the p-nitrobenzoate group.
Table 1: Theoretical Optimized Geometric Parameters for 4-Methylphenyl 4-nitrobenzoate (Example)
| Parameter | Bond/Angle | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C-O (Ester) | Data not available in surveyed literature |
| C=O (Ester) | Data not available in surveyed literature | |
| C-N (Nitro) | Data not available in surveyed literature | |
| N=O (Nitro) | Data not available in surveyed literature | |
| Bond Angles (°) | O=C-O (Ester) | Data not available in surveyed literature |
| C-C-N (Aromatic) | Data not available in surveyed literature | |
| O-N-O (Nitro) | Data not available in surveyed literature |
| Dihedral Angle (°) | Phenyl-Ester | Data not available in surveyed literature |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. pmf.unsa.ba A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. pmf.unsa.ba For this compound, the electron-withdrawing nitro group (-NO₂) is expected to lower the energy of the LUMO, concentrating it on the nitrobenzoate moiety. Conversely, the electron-donating methyl group (-CH₃) on the phenyl ring would raise the energy of the HOMO. This distribution facilitates intramolecular charge transfer from the methylphenyl part to the nitrobenzoate part. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Example)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available in surveyed literature |
| LUMO Energy | Data not available in surveyed literature |
| HOMO-LUMO Energy Gap (ΔE) | Data not available in surveyed literature |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nepjol.info Green and yellow represent areas of neutral or near-neutral potential.
For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These sites are the most likely to interact with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, making them potential sites for nucleophilic interaction. acs.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. dntb.gov.ua It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. dntb.gov.ua The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, significant E(2) values would be expected for interactions involving the lone pairs of the oxygen atoms and the π-systems of the aromatic rings. For instance, delocalization from the lone pairs of the ester oxygen atoms into the antibonding orbitals of the adjacent carbonyl group and aromatic ring would indicate resonance stabilization. Similarly, interactions between the π orbitals of the two aromatic rings and the nitro group would highlight the extent of electronic communication across the molecule. dntb.gov.ua
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Example)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(O) of Carbonyl | π*(C-C) of Nitro-Ring | Data not available in surveyed literature |
| π(C-C) of Methyl-Ring | π*(C-C) of Ester | Data not available in surveyed literature |
| π(C-C) of Nitro-Ring | π*(N-O) of Nitro Group | Data not available in surveyed literature |
Vibrational Spectroscopy Simulations and Assignments
Theoretical vibrational spectroscopy involves calculating the frequencies of the normal modes of vibration of a molecule. uzh.ch These calculated frequencies can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed spectral bands. scirp.org DFT calculations are widely used for this purpose, and the computed frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. scirp.org
For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro group (-NO₂), the stretching of the carbonyl group (C=O), the C-O-C stretching of the ester linkage, and various C-H and C-C stretching and bending modes of the two aromatic rings. A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous assignment. nepjol.info
Table 4: Selected Theoretical Vibrational Frequencies for this compound (Example)
| Assignment | Calculated Frequency (cm⁻¹) |
|---|---|
| ν(C=O) stretch | Data not available in surveyed literature |
| νₐₛ(NO₂) stretch | Data not available in surveyed literature |
| νₛ(NO₂) stretch | Data not available in surveyed literature |
| ν(C-O) stretch (ester) | Data not available in surveyed literature |
| Aromatic C-H stretch | Data not available in surveyed literature |
Quantum Chemical Insights into Structure-Property Relationships
By integrating the results from DFT, FMO, MEP, and NBO analyses, quantum chemistry provides profound insights into the relationships between the molecular structure of this compound and its chemical properties. researchgate.net
The presence of the electron-donating p-tolyl group and the electron-withdrawing p-nitrobenzoate group creates a "push-pull" electronic system. FMO and NBO analyses can quantify the degree of intramolecular charge transfer from the donor moiety to the acceptor moiety. This charge transfer character is a key determinant of the molecule's nonlinear optical (NLO) properties, as molecules with significant charge transfer often exhibit large hyperpolarizability values. researchgate.net
The MEP map identifies the most likely sites for intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state, which in turn influence the crystal packing and macroscopic properties of the material. researchgate.net Vibrational analysis not only helps in identifying the molecule but also provides information about the strength of its chemical bonds. For example, the position of the C=O stretching frequency can be correlated with the electronic environment of the ester group. These computational approaches, when taken together, provide a comprehensive theoretical model of the molecule's behavior. physchemres.org
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-tolyl group |
Applications in Advanced Materials and Nonlinear Optics
Nonlinear Optical (NLO) Properties
Nonlinear optics involves the study of how strong electromagnetic fields, such as those from lasers, interact with materials to produce new optical effects. Materials with significant NLO properties are crucial for developing technologies like frequency conversion, optical switching, and data storage. researchgate.net The NLO response of a molecule is intrinsically linked to its ability to be polarized by an external electric field.
Second Harmonic Generation (SHG) is a second-order nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.
While specific SHG efficiency values for 4-Methylphenyl 4-nitrobenzoate (B1230335) are not prominently documented in publicly available research, the 4-nitrobenzoate family of compounds is well-known for its NLO properties. The SHG efficiency of these materials is often measured relative to a standard material like Potassium Dihydrogen Phosphate (B84403) (KDP). For instance, o-Phenylenediaminium 4-nitrobenzoate has demonstrated an SHG efficiency 7.65 times that of KDP, confirmed by the emission of green light (532 nm) from a 1064 nm laser source. irjet.net Similarly, 4-methylanilinium 3,5-dinitrobenzoate (B1224709) was found to have an SHG efficiency 10 times that of KDP. nasc.ac.in These examples highlight the potential of the nitrobenzoate framework in designing efficient SHG materials.
Table 1: SHG Efficiency of Related Nitrobenzoate Compounds
| Compound | SHG Efficiency (Relative to KDP) | Source |
|---|---|---|
| o-Phenylenediaminium 4-nitrobenzoate | 7.65 | irjet.net |
This table presents data for compounds structurally related to 4-Methylphenyl 4-nitrobenzoate to illustrate the potential of the 4-nitrobenzoate framework in NLO applications.
Third-order NLO effects are observed in all materials, regardless of symmetry. These effects are characterized by parameters such as the third-order nonlinear susceptibility (χ⁽³⁾) and the first hyperpolarizability (β). The Z-scan technique is a widely used experimental method to measure these third-order NLO properties, including the nonlinear refractive index and the nonlinear absorption coefficient. tandfonline.comcambridge.org
Studies on compounds with similar structural motifs provide insight into the potential third-order NLO properties of this compound. For example, cyclohexylammonium 4-nitrobenzoate was found to have a significant third-order nonlinear optical susceptibility of 2.58 x 10⁻⁶ esu, suggesting its suitability for optical limiting applications. researchgate.net Research on certain hydrazone derivatives incorporating a nitrobenzoate moiety also revealed large third-order NLO properties when measured with the Z-scan technique. cambridge.org These findings underscore the contribution of the nitrobenzoate group to third-order NLO responses.
Table 2: Third-Order NLO Properties of Related Compounds (Z-scan)
| Compound | Third-Order NLO Susceptibility (χ³) | Source |
|---|---|---|
| Cyclohexylammonium 4-nitrobenzoate | 2.58 x 10⁻⁶ esu | researchgate.net |
| Ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate (in PMMA) | ~10⁻¹³ esu | cambridge.org |
This table includes data for related compounds to demonstrate the measurement of third-order NLO properties using the Z-scan technique.
The NLO properties of organic molecules like this compound are heavily dependent on their molecular structure, often described by a donor-π-acceptor (D-π-A) model. cambridge.org
Electron Acceptor: The 4-nitrobenzoate part of the molecule functions as a potent electron acceptor. The nitro group (-NO₂) is a very strong electron-withdrawing group, which, along with the carbonyl group of the ester, creates a region of low electron density. irjet.net
Electron Donor: The 4-methylphenyl (p-cresyl) group acts as the electron donor. The methyl group (-CH₃) is an electron-donating group through an inductive effect, increasing the electron density of the attached phenyl ring.
π-Bridge: The phenyl rings and the ester linkage form a π-conjugated bridge that facilitates charge transfer from the donor end to the acceptor end of the molecule upon excitation by an electric field.
This intramolecular charge transfer (ICT) is the primary origin of the high molecular hyperpolarizabilities (β and γ) that give rise to macroscopic NLO effects. cambridge.org The efficiency of this charge transfer, and thus the magnitude of the NLO response, is directly related to the strength of the donor and acceptor groups and the length and planarity of the π-conjugated system.
Third-Order Nonlinear Optical Polarizability (β0, Z-scan technique)
Potential as Building Blocks in Functional Materials
The distinct chemical functionalities within this compound make it a versatile building block for creating more complex functional materials.
The 4-nitrobenzoate framework is a valuable component in the synthesis of polymers and coordination frameworks. core.ac.uk The carboxylate group (after hydrolysis of the ester) provides a binding site for metal ions, leading to the formation of metal-organic frameworks (MOFs). core.ac.uk These frameworks can be designed with specific structural and electronic properties. Furthermore, the nitro group can be chemically modified, for example, by reduction to an amino group, providing another reactive site for polymerization or functionalization. The use of 4-nitrobenzoic acid, the precursor to the nitrobenzoate moiety, in the formation of one-dimensional coordination polymers has been demonstrated, where it acts as a bridging ligand between metal centers. core.ac.ukresearchgate.net
Materials with strong second- and third-order NLO properties are foundational for a range of optoelectronic and photonic applications. researchgate.netnasc.ac.in Based on its D-π-A structure, this compound is a candidate for such applications.
Frequency Conversion: Materials with high SHG efficiency can be used as frequency doublers in lasers, converting infrared light to visible light. nasc.ac.in
Optical Switching and Modulation: The nonlinear refractive index (a third-order effect) allows for the development of all-optical switches, where a light beam controls the phase of another, and electro-optic modulators. scribd.com
Optical Limiting: Materials exhibiting reverse saturable absorption, a third-order NLO phenomenon, can be used as optical limiters. These devices protect sensitive optical sensors and human eyes from damage by high-intensity laser pulses by becoming opaque at high light intensities. nasc.ac.inresearchgate.net
The combination of its robust NLO response, derived from its molecular structure, and its potential for incorporation into larger material systems, positions this compound and related compounds as significant materials in the ongoing development of advanced photonic and optoelectronic technologies. nasc.ac.in
Environmental Fate and Degradation Mechanisms of 4 Methylphenyl 4 Nitrobenzoate
Biodegradation Pathways and Kinetics
The breakdown of 4-Methylphenyl 4-nitrobenzoate (B1230335) by living organisms is a critical aspect of its environmental fate. Research into related nitroaromatic compounds provides significant insight into the probable pathways and rates of its degradation.
Microbial Degradation by Isolated Strains (e.g., Burkholderia cepacia)
Specific bacterial strains have demonstrated the ability to metabolize nitroaromatic compounds, which are often considered resistant to degradation. wur.nl While direct studies on 4-Methylphenyl 4-nitrobenzoate are limited, extensive research on 4-nitrobenzoate, a key structural component, offers valuable parallels.
The bacterium Burkholderia cepacia, particularly strain PB4, has been identified as capable of utilizing 4-nitrobenzoate as a growth substrate. researchgate.net This strain can mineralize both 4-nitrobenzoate and its corresponding amino derivative, 4-aminobenzoate (B8803810). nih.gov Studies with immobilized B. cepacia PB4 in continuous packed bed reactors have quantified the degradation kinetics. When fed an equimolar mixture, the strain degraded both compounds simultaneously, indicating a robust metabolic capability. nih.gov
The primary degradation pathway for 4-nitrobenzoate in B. cepacia does not proceed through the reduction of the nitro group to an amino group. researchgate.net Instead, it involves a partial reduction to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. researchgate.net
Table 1: Degradation Rates of 4-Nitrobenzoate by Immobilized Burkholderia cepacia PB4
| Parameter | Value | Reference |
|---|---|---|
| Support Material | Celite R-635 | nih.gov |
| Reactor Type | Continuous Packed Bed Reactor | nih.gov |
| Maximum Simultaneous Degradation Rate | 0.925 mmol L⁻¹ h⁻¹ | nih.gov |
This data pertains to the degradation of 4-nitrobenzoate, a related compound.
Enzyme-Mediated Transformations
The biodegradation of nitroaromatic compounds is facilitated by specific enzymes that catalyze key transformation steps. mdpi.com In the case of 4-nitrobenzoate degradation by strains like Burkholderia cepacia and Ralstonia paucula, the process is initiated by chemospecific reductases. researchgate.net These enzymes catalyze the partial reduction of the nitro group to a hydroxylamino group. researchgate.net
Degradation of Nitroaromatic Compounds in Aquatic Systems
Nitroaromatic compounds are recognized as environmental pollutants, and their fate in aquatic systems is of significant concern. lnppswu.com Generally, these compounds are relatively resistant to microbial breakdown, especially those with multiple nitro groups. wur.nl Effective mineralization in aquatic environments, such as sediments, often requires the synergistic action of diverse microbial consortia. wur.nl
Under anaerobic conditions, which are common in aquatic sediments, the primary transformation involves the reduction of the nitro group to an amino group via nitroreductase enzymes. mdpi.com However, simpler nitroaromatics can be mineralized aerobically by some bacteria. wur.nl The degradation of nitrobenzene, a model nitroaromatic compound, in aquatic systems has been shown to follow pseudo-first-order kinetics. lnppswu.com The presence of electron donors can enhance the rate of biodegradation. lnppswu.com
Photodegradation Mechanisms
Exposure to light, particularly ultraviolet (UV) radiation present in sunlight, can induce chemical transformations in organic compounds, a process known as photodegradation.
Influence of Light Exposure on Compound Stability
The stability of nitroaromatic compounds can be significantly influenced by light. While direct data on this compound is not extensively available, studies on related compounds like 4-nitrophenol (B140041) (4-NP) show that they undergo degradation under simulated sunlight. frontiersin.org The rate of this photodegradation can be slow but is often accelerated by the presence of photocatalysts such as titanium dioxide (TiO2) or sensitizing substances like iron complexes in the water. frontiersin.orguni-regensburg.de For instance, the irradiation of aqueous solutions containing iron(III) complexes generates highly reactive hydroxyl radicals that can effectively decompose persistent organic pollutants. uni-regensburg.de Therefore, it is expected that this compound would exhibit instability upon prolonged exposure to solar light in aqueous environments.
Table 2: Photocatalytic Degradation of 4-Nitrophenol (A Related Compound)
| Photocatalyst | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|
| Anatase TiO₂ (A-TiO₂) | 420 | 65 | frontiersin.org |
This data demonstrates the light-induced instability of the related compound 4-nitrophenol.
Identification of Photodegradation Products
The photodegradation of complex organic molecules often results in the formation of various intermediate products before complete mineralization occurs. Research on the photocatalysis of 4-nitrophenol has revealed that the intermediate compounds generated during the degradation process can sometimes exhibit higher toxicity than the original compound. frontiersin.org For other related compounds, such as parathion (B1678463) ethyl, photodegradation leads to products like N,O-dialkenyl hydroxylamino, azo, and azoxy derivatives. researchgate.net The photolysis of 4-chloro-2-methylphenol (B52076) primarily yields methylbenzoquinone in oxygenated solutions. researchgate.net Based on these findings, the photodegradation of this compound would likely proceed through a series of intermediate products, potentially including hydroxylated and rearranged derivatives, before eventual breakdown.
Environmental Parameters Affecting Degradation Rates of this compound
The environmental persistence and degradation of the chemical compound this compound are influenced by a variety of environmental factors. These parameters can significantly alter the rate at which the compound is broken down through both abiotic and biotic pathways. Key factors include pH, temperature, the presence and activity of microbial populations, and the characteristics of the environmental matrix, such as soil and sediment composition.
The degradation of nitroaromatic compounds, a class to which this compound belongs, is a subject of considerable environmental research. nih.govresearchgate.netasm.org These compounds are primarily of anthropogenic origin and their introduction into the environment has prompted studies into their fate and breakdown mechanisms. asm.org The stability of the benzene (B151609) ring and the electron-withdrawing nature of the nitro group contribute to the recalcitrance of many of these compounds to oxidative degradation. asm.org
Abiotic Factors:
pH and Hydrolysis: The pH of the surrounding medium is a critical factor in the abiotic degradation of this compound, primarily through hydrolysis. The ester linkage in the molecule is susceptible to both acid- and base-catalyzed hydrolysis. viu.ca Generally, the rate of hydrolysis for esters increases in both acidic and alkaline conditions compared to neutral pH. For similar compounds, such as p-substituted nitrophenyl benzoate (B1203000) esters, hydrolysis rates have been shown to be significantly influenced by pH. semanticscholar.org While specific data for this compound is not readily available, studies on related compounds like tri-p-cresyl phosphate (B84403) indicate that the hydrolysis half-life can decrease dramatically with an increase in pH, signifying faster degradation in alkaline environments. nih.gov For instance, the base-catalyzed hydrolysis rate constant for some esters can be significant, leading to half-lives that range from days to years depending on the specific structure and conditions. viu.ca
Photodegradation: Sunlight can also play a role in the degradation of nitroaromatic compounds. Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov For example, 4-nitrochlorobenzene has been shown to undergo slow but isotopically fractionating direct photolysis. nih.gov The rate and mechanism of photodegradation are dependent on factors such as the light intensity, the presence of sensitizers in the water, and the specific chemical structure of the compound.
Biotic Factors:
Microbial Degradation: The biodegradation of nitroaromatic compounds by microorganisms is a key process in their environmental removal. nih.govresearchgate.net Bacteria, in particular, have evolved diverse pathways to break down these synthetic compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.orgnih.gov The degradation of this compound would likely proceed through the breakdown of the ester bond, followed by the degradation of the resulting 4-methylphenol (p-cresol) and 4-nitrobenzoic acid. Various microbial strains have been identified that can degrade 4-nitrobenzoate. nih.gov For instance, Burkholderia cepacia has been shown to degrade 4-nitrobenzoate. nih.gov The degradation pathways for nitroaromatic compounds can involve initial reduction of the nitro group or oxidative removal. nih.gov
Temperature: Temperature significantly affects the rate of microbial metabolism and, consequently, the biodegradation of organic compounds. clu-in.orgiwaponline.com Generally, an increase in temperature, up to an optimal point for the specific microbial consortia, will increase the rate of biodegradation. clu-in.org Studies on the biodegradation of other pollutants have shown that microbial activity and degradation rates can more than double with a temperature increase of 10-15°C. clu-in.org However, temperatures exceeding the optimal range can lead to a decline in degradation rates. clu-in.org
Soil and Sediment Composition: The composition of soil and sediment, particularly the organic matter content, can influence the degradation of this compound. Sorption to organic matter can decrease the bioavailability of the compound for microbial degradation. mdpi.comnih.gov The extent of sorption is dependent on the physicochemical properties of both the compound and the soil or sediment. The interaction of nitroaromatic compounds with soil particles is a known factor that can complicate bioremediation efforts. nih.gov
Interactive Data Tables
While specific experimental data for this compound is limited in publicly available literature, the following tables provide illustrative data for related compounds to demonstrate how environmental parameters can affect degradation rates.
Table 1: Illustrative Hydrolysis Half-lives of Carboxylic Acid Esters at 25°C as a Function of pH
| Compound | pH 5 | pH 7 | pH 9 |
| Methyl Acetate | ~2.3 years | ~2.3 years | ~8.4 days |
| Ethyl Acetate | ~5.8 years | ~5.8 years | ~21 days |
| Phenyl Acetate | ~1.3 years | ~1.3 years | ~3.5 days |
| This compound | Data not available | Data not available | Data not available |
| Source: Data extrapolated from general hydrolysis principles. viu.ca Note: These are generalized values for similar ester types and not specific to this compound. |
Table 2: Illustrative Effect of Temperature on Microbial Degradation of a Generic Nitroaromatic Compound
| Temperature (°C) | Relative Degradation Rate (%) |
| 10 | 50 |
| 20 | 100 (Optimal) |
| 30 | 80 |
| 40 | 30 |
| This compound | Data not available |
| Source: Conceptual data based on general microbial kinetics. clu-in.orgiwaponline.com |
Q & A
Q. What experimental methodologies are recommended for synthesizing 4-methylphenyl 4-nitrobenzoate with high purity?
The synthesis of aryl nitrobenzoate esters like this compound typically involves direct esterification of 4-nitrobenzoic acid with the corresponding alcohol (e.g., 4-methylphenol) under acidic or catalytic conditions. Key steps include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or heterogeneous catalysts like ultradispersed zeolites (e.g., H-MOR) can improve yields. For example, H-MOR catalysts achieved 67% yield for ethyl 4-nitrobenzoate under microwave irradiation .
- Reaction optimization : Parameters such as temperature (e.g., 80–108°C for distillation), reflux ratio (minimum 0.92), and solvent choice (e.g., ethanol) are critical for product separation and purity .
- Purification : Use fractional distillation or recrystallization (e.g., ethanol) to achieve >95% purity. GC-MS and melting point analysis (55–57°C) confirm identity and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- FTIR : Key peaks include C=O ester stretching at ~1712 cm⁻¹, NO₂ symmetric/asymmetric stretches at 1366–1520 cm⁻¹, and C-O ester stretches at 1100–1269 cm⁻¹ .
- NMR : H NMR should show aromatic protons (δ 7.5–8.2 ppm) and methyl/methoxy group signals (δ 2.3–3.8 ppm). C NMR confirms ester carbonyl (δ ~165 ppm) .
- GC-MS : Compare retention times and fragmentation patterns with reference standards .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection is widely used. Key parameters:
- Column : C18 stationary phase, mobile phase of acetonitrile/water (70:30).
- Calibration : Use external standards (e.g., USP-grade ethyl 4-nitrobenzoate) with linearity (R² > 0.99) over 0.1–100 µg/mL .
- Validation : Ensure precision (RSD < 5%) and accuracy (recovery 95–105%) per ICH guidelines .
Advanced Research Questions
Q. How can microbial degradation pathways of this compound be characterized?
- Enzyme assays : Identify enzymes like 4-nitrobenzoate reductase (PnbA) and 4-hydroxylaminobenzoate lyase (PnbB) in Pseudomonas spp. using cell lysates and NADPH-dependent activity measurements .
- Metabolite profiling : Use LC-MS/MS to detect intermediates (e.g., 4-hydroxylaminobenzoate, protocatechuate) and quantify ammonium release via ion chromatography .
- Oxygen uptake studies : Measure substrate-dependent O₂ consumption rates to assess aerobic degradation efficiency (e.g., 4-nitrobenzoate-grown cells show increased O₂ uptake) .
Q. How can structural ambiguities in this compound co-crystals be resolved?
- X-ray crystallography : Refine disordered atoms (e.g., bromine/nitro group misassignments) using high-resolution data (R1 < 5%) and software like SHELXL .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to distinguish co-crystals from polymorphs .
- Complementary techniques : Pair XRD with solid-state NMR to resolve ambiguities in molecular packing .
Q. What strategies address contradictions in thermal stability data for nitrobenzoate esters?
- Non-isothermal kinetics : Perform thermogravimetric analysis (TGA) at multiple heating rates (e.g., 5–20°C/min) and apply Flynn-Wall-Ozawa models to calculate activation energy () .
- DSC profiling : Identify melting points (e.g., 57°C for pure esters) and decomposition exotherms. Compare with literature to detect impurities or polymorphic forms .
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Aerobic/anaerobic biodegradation assays : Use OECD 301B guidelines with activated sludge or soil microcosms. Monitor parent compound disappearance via HPLC and metabolite formation .
- Ecotoxicology : Assess acute toxicity using Daphnia magna or algae models (OECD 202/201). Measure EC₅₀ values and correlate with logP (estimated ~2.5 for nitrobenzoates) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
